1-oxo-N-(2-phenylethyl)-3,4-dihydro-1H-isochromene-3-carboxamide
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Overview
Description
1-OXO-N~3~-PHENETHYL-3,4-DIHYDRO-1H-ISOCHROMENE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound belongs to the isochromene family, known for its diverse biological and chemical properties. Its unique structure, featuring a phenethyl group and a dihydroisochromene core, makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-OXO-N~3~-PHENETHYL-3,4-DIHYDRO-1H-ISOCHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of a phenethylamine derivative with a suitable isochromene precursor under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize efficiency and scalability .
Chemical Reactions Analysis
1-OXO-N~3~-PHENETHYL-3,4-DIHYDRO-1H-ISOCHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity
Scientific Research Applications
1-OXO-N~3~-PHENETHYL-3,4-DIHYDRO-1H-ISOCHROMENE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including neurological disorders and cancers.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-OXO-N~3~-PHENETHYL-3,4-DIHYDRO-1H-ISOCHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full potential .
Comparison with Similar Compounds
Compared to other similar compounds, 1-OXO-N~3~-PHENETHYL-3,4-DIHYDRO-1H-ISOCHROMENE-3-CARBOXAMIDE stands out due to its unique structural features and versatile applications. Similar compounds include:
1-Oxo-N,3-diphenyl-3,4-dihydro-1H-isochromene-6-carboxamide: Known for its distinct aromatic properties.
(3S)-1-Oxo-N-phenyl-3,4-dihydro-1H-isochromene-3-carboxamide: Notable for its stereochemistry and biological activity.
1-Oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide: Recognized for its fluorinated phenyl group and enhanced reactivity.
Properties
Molecular Formula |
C18H17NO3 |
---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
1-oxo-N-(2-phenylethyl)-3,4-dihydroisochromene-3-carboxamide |
InChI |
InChI=1S/C18H17NO3/c20-17(19-11-10-13-6-2-1-3-7-13)16-12-14-8-4-5-9-15(14)18(21)22-16/h1-9,16H,10-12H2,(H,19,20) |
InChI Key |
HUYGDYSYNTUGQO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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